MS 28 is categorized under the class of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents that facilitate the degradation of specific proteins within the cell. The compound is identified by its CAS number 2229974-73-4 and has been studied for its efficacy in degrading various cyclins and cyclin-dependent kinases, including cyclin D1, CDK4, CDK6, and cyclin D3 .
The synthesis of MS 28 involves advanced organic chemistry techniques tailored to construct the PROTAC framework. The methods typically include:
The synthesis parameters are critical, including reaction time, temperature, and solvent choice, which can significantly influence yield and purity.
The molecular structure of MS 28 is characterized by its unique arrangement that allows it to effectively bind to both the target protein and the E3 ligase. Key features include:
The molecular formula and weight can be derived from its structural representation, which includes various atoms contributing to its biological activity.
MS 28 undergoes several chemical reactions during its mechanism of action:
These reactions are critical for understanding how MS 28 exerts its effects in cellular contexts.
The mechanism of action of MS 28 involves a multi-step process:
This targeted degradation mechanism allows for precise modulation of cell cycle dynamics, making MS 28 a promising candidate for cancer therapeutics .
MS 28 exhibits several notable physical and chemical properties:
Characterizing these properties is essential for developing formulations suitable for therapeutic use.
The applications of MS 28 primarily focus on cancer therapy due to its ability to selectively degrade proteins involved in tumor growth:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2